2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by its molecular structure, which includes a bromine, chlorine, and methyl group attached to a phenyl ring, along with a boronic acid pinacol ester moiety. Its molecular formula is C13H17BBrClO2, and it has a molecular weight of 331.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents used include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the boronic ester to the corresponding borane.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the phenylboronic ester with an aryl halide.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Scientific Research Applications
2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in coupling reactions. Similar compounds include:
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester: Similar structure but with a methoxy group instead of a methyl group.
6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester: Similar structure but with a fluorine and methoxy group instead of chlorine and methyl groups.
These compounds share similar reactivity in Suzuki-Miyaura coupling but differ in their electronic and steric properties, which can influence the outcome of the reactions .
Properties
IUPAC Name |
2-(2-bromo-6-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWNNWJNCRZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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